

An In-depth Technical Guide to Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-bromo-1H-indazole-3-carboxylate*

Cat. No.: B089483

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **Ethyl 5-bromo-1H-indazole-3-carboxylate**, a key intermediate in pharmaceutical research and development. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and its significant role in medicinal chemistry.

Physicochemical Properties

Ethyl 5-bromo-1H-indazole-3-carboxylate is a white crystalline powder.^[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

Property	Value	Reference
Molecular Formula	$C_{10}H_9BrN_2O_2$	[2]
Molecular Weight	269.10 g/mol	[2]
Melting Point	142 °C	
Boiling Point	406.4 °C at 760 mmHg	
Physical Form	Solid	
Purity	≥ 95% (NMR)	[1]
CAS Number	1081-04-5	[2]

Spectroscopic Characterization

The structural integrity of **Ethyl 5-bromo-1H-indazole-3-carboxylate** is confirmed through various spectroscopic techniques.

2.1. 1H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the presence of the ethyl ester group and the substitution pattern on the indazole ring. The characteristic signals for the ethyl group appear as a quartet around δ 4.40 ppm (CH_2) and a triplet around δ 1.37 ppm (CH_3).[\[3\]](#) The aromatic protons of the bromo-indazole core are expected to appear in the downfield region of the spectrum.

2.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the indazole ring. Aromatic and alkene carbons typically appear between 120-170 ppm, while the ester carbonyl carbon is expected in the 165-190 ppm range.[\[4\]](#) Carbons of the ethyl group will be found in the upfield region.

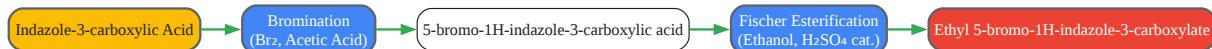
2.3. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern for esters typically involves the loss of the alkoxy group ($-OCH_2CH_3$) and the carbonyl group.

For **Ethyl 5-bromo-1H-indazole-3-carboxylate**, the molecular ion peak $[M]^+$ would be observed, and due to the presence of bromine, a characteristic $[M+2]^+$ peak of similar intensity will also be present.

Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate

The synthesis is a two-step process involving the bromination of indazole-3-carboxylic acid followed by Fischer esterification.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethyl 5-bromo-1H-indazole-3-carboxylate**.

3.1. Experimental Protocol: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from established literature procedures.[\[3\]](#)

Materials:

- Indazole-3-carboxylic acid
- Glacial acetic acid
- Bromine

Procedure:

- Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.
- Heat the suspension to 120 °C until a clear solution is formed.
- Cool the solution to 90 °C.

- Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture at 90 °C.
- Continue heating the reaction at 90 °C for 16 hours.
- After completion, cool the solution to room temperature and pour it into ice water.
- Stir the mixture for 15 minutes at room temperature.
- Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

3.2. Experimental Protocol: Fischer Esterification

This protocol is based on the Fischer esterification of the synthesized carboxylic acid.[\[3\]](#)

Materials:

- 5-bromo-1H-indazole-3-carboxylic acid
- Anhydrous ethanol
- Concentrated sulfuric acid

Procedure:

- Dissolve 5-bromo-1H-indazole-3-carboxylic acid in a large excess of anhydrous ethanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure.

- Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **Ethyl 5-bromo-1H-indazole-3-carboxylate**.

Applications in Drug Discovery

Ethyl 5-bromo-1H-indazole-3-carboxylate is a valuable building block in medicinal chemistry. The indazole scaffold is a well-known "privileged structure" found in numerous biologically active compounds. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

This intermediate is particularly significant in the development of:

- Anti-cancer agents: Indazole derivatives have shown promise as inhibitors of various kinases involved in cancer progression.[\[1\]](#)
- Anti-inflammatory drugs: The scaffold is utilized in the design of molecules targeting inflammatory pathways.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Role of **Ethyl 5-bromo-1H-indazole-3-carboxylate** in drug discovery.

Safety Information

Ethyl 5-bromo-1H-indazole-3-carboxylate is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal

protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

This technical guide provides essential information for the effective and safe use of **Ethyl 5-bromo-1H-indazole-3-carboxylate** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID(1077-94-7) 1H NMR spectrum [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 5-bromo-1H-indazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089483#characterization-of-ethyl-5-bromo-1h-indazole-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com